[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Description
The compound [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a tert-butyl carbamate (Boc)-protected derivative featuring a cyclohexyl backbone modified with an (S)-2-amino-3-methyl-butyrylamino substituent. This structure combines a sterically bulky tert-butyl ester group, which enhances stability and solubility in organic solvents, with a chiral amino acid side chain. Such compounds are critical intermediates in peptide synthesis and medicinal chemistry, where the Boc group serves as a temporary protective moiety for amines during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-10(2)13(17)14(20)18-11-8-6-7-9-12(11)19-15(21)22-16(3,4)5/h10-13H,6-9,17H2,1-5H3,(H,18,20)(H,19,21)/t11?,12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVZULETJMUQB-BPCQOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCCC1NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Epoxide Opening for tert-Butyl Glycidyl Ether Formation
The synthesis begins with the preparation of (S)-tert-butyl glycidyl ether, a key intermediate. As detailed in Example 1 of EP2079721B1, this involves:
-
Reagents : (1R,2R)-(-)-1,2-cyclohexanediamino-N,N’-bis-(3,5-di-t-butylsalicylidene) cobalt(II) catalyst, rac-tert-butyl glycidyl ether, acetic acid, and THF.
-
Conditions : Reaction at 0°C for 0.5 hours, followed by 23 hours at room temperature.
-
Yield : 43.5% after vacuum distillation.
This step establishes the stereochemical integrity of the glycidyl ether, critical for downstream enantioselective reactions.
Fluorination and Sulfonate Ester Formation
Example 2 describes the conversion of (S)-tert-butyl glycidyl ether to (R)-1-tert-butoxy-3-fluoro-propan-2-ol using:
-
Reagents : Potassium hydrogen difluoride (KHF₂), tetrabutylammonium hydrogen sulfate (phase transfer catalyst), and triethylene glycol.
-
Conditions : 130°C for 20 hours.
-
Yield : 63.3% after distillation.
The fluorinated intermediate is then esterified with trifluoromethanesulfonic anhydride in dichloromethane at -20°C to 0°C, yielding the sulfonate ester.
Introduction of the (S)-2-Amino-3-methyl-butyrylamino Side Chain
Peptide Coupling with Protected Amino Acids
Example 6 outlines the coupling of (R)-4-chloro-3-fluoromethyl-butyryl chloride with a bicyclic amine intermediate:
-
Reagents : (2S,3S,11bS)-3-(3-amino-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl)-carbamic acid tert-butyl ester, triethylamine, and THF.
-
Conditions : 0–5°C for 1.5 hours, followed by reflux.
-
Yield : 64% after crystallization.
The use of THF as a solvent and low temperatures minimizes racemization of the (S)-amino acid moiety.
Deprotection and Cyclization
Example 9 details the removal of the tert-butyl carbamate group under acidic conditions:
-
Reagents : Methanesulfonic acid, triethylamine, and lithium-bis(trimethylsilyl)amide.
-
Conditions : 0°C to room temperature, followed by extraction with dichloromethane.
-
Yield : 77% after recrystallization.
Optimization Strategies and Comparative Analysis
Solvent and Catalyst Selection
Temperature and Reaction Time
Yield Comparison Across Steps
| Step | Yield (%) | Key Reagents |
|---|---|---|
| Epoxide opening | 43.5 | Cobalt catalyst, THF |
| Fluorination | 63.3 | KHF₂, phase transfer catalyst |
| Peptide coupling | 64 | Triethylamine, THF |
| Cyclization | 77 | Methanesulfonic acid, LiHMDS |
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the development of drugs targeting various biological pathways. Its structural components allow for modifications that can enhance pharmacokinetic properties, making it suitable for:
- Anticancer Agents : Research indicates that carbamate derivatives can exhibit cytotoxic effects on cancer cells. Studies have explored the synthesis of related compounds to evaluate their effectiveness against different cancer types.
- Neuroprotective Agents : The amino group in the structure suggests potential interactions with neurotransmitter systems, paving the way for studies aimed at developing neuroprotective drugs.
Biochemical Studies
Research involving this compound often focuses on its interaction with biological macromolecules:
- Protein Binding Studies : Understanding how the compound binds to proteins can elucidate its mechanism of action and therapeutic potential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to study these interactions.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes is being investigated, which could lead to the development of new therapeutic agents for diseases where enzyme regulation is crucial.
Synthetic Chemistry
The synthesis of [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves various chemical reactions:
- Carbamate Formation : The reaction between amines and carbonic acid derivatives leads to the formation of carbamates, which are essential in creating this compound.
- Chiral Synthesis : Given its chiral nature, methodologies for asymmetric synthesis are critical in producing enantiomerically pure forms that may exhibit different biological activities.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of similar carbamate derivatives. The research demonstrated that modifications to the structure could significantly enhance cytotoxicity against breast cancer cell lines. The findings suggest that optimizing the molecular structure of this compound could yield potent anticancer agents.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting potential applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction is mediated by the amino and ester groups, which can form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Structural Analogues with Varied Ester Groups
- [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester (CAS: 1354029-04-1): Molecular Weight: 347.46 g/mol . Key Difference: Replaces the tert-butyl ester with a benzyl group. Benzyl esters are more labile under hydrogenolysis conditions, enabling selective deprotection in the presence of acid-stable groups like tert-butyl. Applications: Benzyl-protected derivatives are often used in solid-phase peptide synthesis (SPPS) due to their orthogonal deprotection compatibility .
- tert-Butyl (2-oxocyclohexyl)carbamate (CAS: 291533-10-3): Molecular Weight: 213.27 g/mol . Key Difference: Features a ketone (oxo) group on the cyclohexane ring instead of the amino acid side chain.
Analogues with Modified Cyclohexyl Substituents
- [2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester (CAS: 1289387-36-5): Molecular Weight: 336.39 g/mol . Key Difference: Substitutes the amino acid side chain with a nitro-pyridinyl group. The nitro group introduces strong electron-withdrawing effects, which can influence binding affinity in enzyme inhibition studies. Applications: Such aromatic substituents are common in kinase inhibitor scaffolds, as seen in pharmaceutical intermediates like Edoxaban precursors ().
- {2-[(Pyridyl-2-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester: Key Difference: Incorporates a pyridylmethylamino group.
Pharmacologically Relevant Analogues
- Edoxaban Intermediates (e.g., CAS: 365997-33-7): Molecular Weight: ~300–350 g/mol (estimated) . Key Difference: Includes dimethylamino carbonyl and sulfonyloxy groups on the cyclohexane ring. These functional groups are pivotal for anticoagulant activity in Edoxaban, a direct factor Xa inhibitor . Comparison: Unlike the target compound, Edoxaban intermediates prioritize electronegative substituents for target binding rather than chiral amino acid motifs.
- [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester: Key Difference: Adds a cyclopropyl group to the carbamate nitrogen. Cyclopropane’s ring strain and sp³ hybridization can modulate conformational flexibility and metabolic stability .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Steric and Electronic Effects: The tert-butyl group in the target compound provides steric protection to the amine, while the (S)-2-amino-3-methyl-butyrylamino side chain introduces chirality, critical for enantioselective interactions in drug-receptor binding .
- Safety Profile: Analogous Boc-protected compounds (e.g., (4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester) exhibit irritant properties, suggesting that handling protocols for the target compound should include eye and respiratory protection .
- Synthetic Utility : Sodium borohydride-mediated reductions () and imine condensations are recurrent strategies in synthesizing cyclohexyl carbamate derivatives, highlighting scalable and reproducible routes.
Biological Activity
[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester, also known as a derivative of carbamic acid, has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is characterized by its unique structural properties which may influence its biological activity.
- Molecular Formula : C16H31N3O3
- Molecular Weight : 313.44 g/mol
- CAS Number : 1354024-91-1
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways involved in cancer cell proliferation and apoptosis. The compound acts as an inhibitor of certain enzymes and receptors that are critical in tumor growth.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
-
Anticancer Properties :
- The compound has shown efficacy against various breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. In vitro studies indicate that it can inhibit cell growth significantly when compared to nonmalignant breast cells (MCF-10A) .
- A comparative analysis revealed that while the compound exhibits anticancer properties, it is less potent than established treatments such as tamoxifen and olaparib .
- Pharmacokinetics :
Study 1: Efficacy Against Breast Cancer
In a study published in December 2022, researchers synthesized various esters of [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid to evaluate their anticancer activity. The results indicated that:
- Compounds exhibited significant growth inhibition in breast cancer cell lines after 24 and 72 hours of treatment.
- Notably, the compounds did not affect the growth of nonmalignant cells, suggesting a degree of selectivity towards cancerous cells .
Study 2: Structural Analysis and Activity Correlation
Another investigation focused on the relationship between the chemical structure of this compound and its biological activity. The study found:
- Modifications to the tert-butyl group influenced solubility and permeability across cellular membranes.
- Enhanced solubility correlated with increased cytotoxicity against cancer cells, suggesting that structural optimization could lead to more effective therapeutic agents .
Data Table: Summary of Biological Activities
| Activity | Effect | Cell Lines Tested | Comparison |
|---|---|---|---|
| Anticancer | Significant inhibition | MCF-7, SK-BR-3, MDA-MB-231 | Less potent than tamoxifen/olaparib |
| Selectivity | No effect on nonmalignant cells | MCF-10A | |
| Pharmacokinetics | Moderate brain exposure | N/A | Half-life: 0.74 hours |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester?
- Methodological Answer : The compound can be synthesized via nucleophilic ring-opening of epoxides with amines. For example, reacting (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane with i-BuNH₂ under controlled conditions yields similar carbamates in ~72% yield, with stereochemical integrity verified by optical rotation ([α]²⁰D values) and NMR . Enantioselective routes, such as asymmetric Mannich reactions, are also viable for chiral intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing cyclohexyl and tert-butyl groups .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., MH+ peaks at m/z 493 or 476) and fragmentation patterns .
- Chromatography (HPLC/UPLC) : Assesses purity and resolves stereoisomers, particularly for Boc-protected intermediates .
Q. How can researchers evaluate the stability of this compound under experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Monitor decomposition via TGA or accelerated aging at elevated temperatures.
- Hydrolytic Sensitivity : Test in aqueous buffers (pH 4–9) to assess Boc-group lability .
- Storage Recommendations : Store at –20°C under inert atmosphere to prevent tert-butyl ester degradation .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for structurally similar carbamates?
- Methodological Answer : Cross-validate using complementary techniques:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in cyclohexyl/amide regions .
- X-ray Crystallography : Provides definitive stereochemical assignments for ambiguous configurations .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What computational strategies are effective for studying this compound’s interactions in drug design?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., viral proteases) using AutoDock Vina or Schrödinger Suite .
- MD Simulations : Assess binding stability (e.g., RMSD/RMSF analysis) over 100-ns trajectories in explicit solvent .
- ADME Prediction : Use tools like SwissADME to predict permeability and metabolic stability .
Q. How to ensure enantiomeric purity during large-scale synthesis?
- Methodological Answer :
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .
- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s salen complexes) in key steps like epoxide ring-opening .
- Kinetic Resolution : Optimize reaction conditions to favor one enantiomer via differential reaction rates .
Q. What challenges arise when scaling up synthesis, and how are they mitigated?
- Methodological Answer :
- Byproduct Formation : Monitor intermediates via in-line FTIR to detect side reactions (e.g., over-alkylation) .
- Solvent Selection : Replace THF with 2-MeTHF for safer, greener processing .
- Workflow Optimization : Use flow chemistry for Boc-deprotection to enhance reproducibility .
Q. How to assess metabolic stability in biological systems?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
